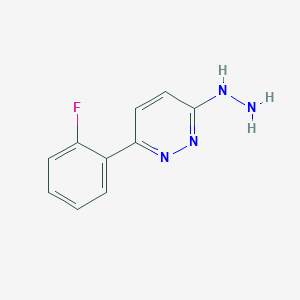

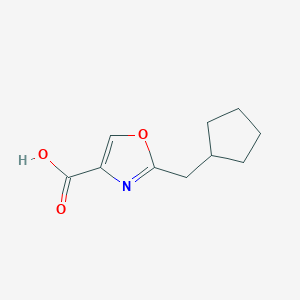

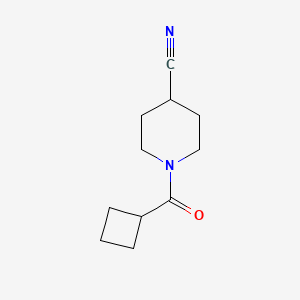

乙酸 CAS No. 1158206-46-2](/img/structure/B1399070.png)

[(5-异丙基-1,3,4-噻二唑-2-基)氨基](氧代)乙酸

描述

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .

科学研究应用

抗生素合成

- 该化合物已应用于头孢类抗生素的合成。Tatsuta 等人 (1994) 描述了 2-(5-氨基-1,2,4-噻二唑-3-基)-2-(甲氧基亚氨基)乙酸的 Z 异构体的制备,该化合物是临床上有用的头孢类抗生素中的关键组分,通过氨基异恶唑通过骨架重排 (Tatsuta 等人,1994)。

抗菌应用

- Alabdeen (2021) 发现 1,3,4-噻二唑的衍生物,包括 [(5-氨基-1,3,4-噻二唑-2-基) 二硫] 乙酸,对工业冷却液中发现的微生物表现出抗菌特性 (Alabdeen,2021)。

- Noolvi 等人 (2016) 合成了一系列 2-(4-甲酰-2-甲氧基苯氧基) 乙酸的 1,3,4-噻二唑衍生物,这些衍生物对几种微生物菌株表现出显着的体外抗菌活性 (Noolvi 等人,2016)。

抗结核活性

- Hadizadeh 和 Vosooghi (2008) 合成了 α-[5-(5-氨基-1,3,4-噻二唑-2-基)-咪唑-2-基硫]乙酸并测试了它们对结核分枝杆菌 H37Rv 菌株的抗结核活性,发现活性较低(MIC ≤ 6.25 μg/ml,% 抑制 ≥ 24) (Hadizadeh 和 Vosooghi,2008)。

抗氧化特性

- Lelyukh 等人 (2021) 合成了新型 1,3,4-噻(氧)二唑取代的 2-(2,4-二氧代噻唑烷-5-亚烷基)-乙酰胺,发现一种化合物是一种有效的候选物,具有高抗氧化活性,与抗坏血酸相当 (Lelyukh 等人,2021)。

缓蚀

- Rafiquee 等人 (2007) 研究了各种噻二唑衍生物(包括氨基-1,3,4-噻二唑)对酸性介质中低碳钢腐蚀的抑制效率 (Rafiquee 等人,2007)。

噻二唑衍生物的电合成

- Masoumi、Khazalpour 和 Jamshidi (2023) 研究了 2-氨基-5-巯基-1,3,4-噻二唑的电化学行为,用于电合成新的噻二唑衍生物,提供了一种形成 S-S 和 S-C 键的有效策略 (Masoumi、Khazalpour 和 Jamshidi,2023)。

作用机制

安全和危害

The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed promising cytotoxic activity against MCF7 cancer cell with an IC50 value of 0.084 ± 0.020 mmol L-1 and against A549 cancer cell with IC50 value of 0.034 ± 0.008 mmol L-1, compared with cisplatin .

未来方向

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigation of their anticancer activities were the aims of this work . This suggests that future research could focus on synthesizing new derivatives and investigating their potential biological activities.

属性

IUPAC Name |

2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-3(2)5-9-10-7(14-5)8-4(11)6(12)13/h3H,1-2H3,(H,12,13)(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTPEZHSRIRMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)

amine](/img/structure/B1399009.png)